Dalfopristin is a semi-synthetic antibiotic that belongs to the streptogramin class of antibiotics. It is primarily used in combination with quinupristin for the treatment of infections caused by Gram-positive bacteria, particularly those resistant to other antibiotics. Dalfopristin is often administered in the form of its mesylate salt, which enhances its solubility and stability. The compound is known for its unique mechanism of action, which involves inhibiting bacterial protein synthesis.
Dalfopristin is derived from pristinamycine IIa, a natural product obtained from the fermentation of Streptomyces pristinaespiralis. It is classified as an antibiotic and specifically falls under the category of protein synthesis inhibitors, acting on the ribosomal machinery of bacteria. The combination of dalfopristin and quinupristin is marketed under the brand name Synercid and is indicated for the treatment of complicated skin and skin structure infections caused by susceptible strains of bacteria, including Enterococcus faecium and Staphylococcus aureus.
The synthesis of dalfopristin involves several key steps:
Dalfopristin has a complex molecular structure characterized by multiple rings and functional groups. Its chemical name is:
Dalfopristin undergoes various chemical reactions that are crucial for its activity:
The mechanism by which dalfopristin exerts its antibacterial effects involves several steps:
Dalfopristin exhibits several notable physical and chemical properties:
These properties are significant for understanding its formulation and storage conditions.
Dalfopristin is primarily utilized in clinical settings for treating severe infections caused by resistant Gram-positive bacteria. Its applications include:
Streptogramins represent a unique class of antibiotics produced naturally by Streptomyces pristinaespiralis. First identified in the 1950s, early compounds like pristinamycin were limited by poor solubility and oral bioavailability. The 1990s marked a turning point with the development of injectable, semi-synthetic derivatives. Quinupristin/dalfopristin (Synercid®), combining modified streptogramin B (quinupristin) and streptogramin A (dalfopristin mesylate), received FDA approval in 1999. This innovation addressed critical gaps in treating multidrug-resistant Gram-positive infections, particularly vancomycin-resistant Enterococcus faecium (VREF) [1] [2] [8].
Table 1: Historical Milestones in Streptogramin Development
Time Period | Development Stage | Key Advancements |
---|---|---|
1950s | Discovery | Isolation of natural streptogramins (e.g., pristinamycin) from Streptomyces strains |
1980s–1990s | Semi-synthetic Modification | Water-soluble derivatives synthesized via chemical modifications (e.g., diethylaminoethylthiol addition to pristinamycin IIA) |
1999 | Clinical Approval | FDA approval of quinupristin/dalfopristin (30:70 ratio) for VREF and complicated skin infections |
Streptogramins are categorized into two structurally and functionally distinct groups:
These groups differ fundamentally in ribosomal binding:
Dalfopristin mesylate is exclusively used in a fixed 70:30 ratio with quinupristin. This combination exploits pharmacodynamic synergy:
Table 2: Comparative Activity of Streptogramin Components
Property | Dalfopristin (Group A) | Quinupristin (Group B) |
---|---|---|
Chemical Class | Polyunsaturated macrolactone | Cyclic hexadepsipeptide |
Primary Mechanism | Inhibits early peptide elongation | Blocks peptide bond formation |
Ribosomal Binding Site | Peptidyl transferase center (A- and P-sites) | Proximal to peptidyl transferase center |
Solubility Enhancements | Diethylaminoethylsulfonyl group added for salt formation | Structural modifications for water solubility |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: